Trametinib-d4 -

Trametinib-d4

Catalog Number: EVT-12561745
CAS Number:
Molecular Formula: C26H23FIN5O4
Molecular Weight: 619.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trametinib-d4 is classified as an antineoplastic agent, specifically targeting the MAPK/ERK signaling pathway. It is synthesized from precursors that include various organic compounds, typically involving complex chemical reactions to ensure the integrity of the deuterated structure. The compound is sourced from specialized chemical suppliers or synthesized in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of trametinib-d4 typically involves several key steps that integrate deuterium substitution into the trametinib molecule. A notable method includes:

  1. Starting Materials: The synthesis begins with malonic acid mono-formamide monoethyl ester and methyl malonic acid as precursors.
  2. Cyclization Reaction: These precursors undergo cyclization to form a pyridine trione compound.
  3. Formation of Key Intermediate: The pyridine trione compound is then reacted with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to yield a key intermediate specific to trametinib synthesis.
  4. Deuteration: Deuterium is introduced at specific positions within the molecular structure during these reactions, often utilizing deuterated solvents or reagents to achieve the desired isotopic labeling.
Molecular Structure Analysis

Structure and Data

Trametinib-d4 retains the core structure of trametinib but features deuterium atoms replacing certain hydrogen atoms. This modification can be critical for studies involving mass spectrometry or pharmacokinetic analysis, where distinguishing between isotopes can provide insights into metabolic pathways.

The molecular formula for trametinib-d4 is C_17H_17D_4F_2N_3O_2, indicating that it contains 17 carbon atoms, 17 hydrogen atoms (including deuterium), 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms. The structural configuration remains consistent with trametinib's known arrangement, which includes a pyridopyrimidine scaffold essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Trametinib-d4 participates in various chemical reactions that are essential for its synthesis and functional studies:

  • Cyclization Reactions: As noted in synthesis methods, cyclization reactions are pivotal in forming the core structure of trametinib-d4.
  • Substitution Reactions: These involve substituting specific functional groups on the core structure, which can be modified to enhance binding affinity or alter pharmacokinetic properties.
  • Deuteration Reactions: Specific reactions are designed to introduce deuterium at strategic locations within the molecule without altering its biological activity.

These reactions are typically monitored using techniques such as high-performance liquid chromatography or mass spectrometry to ensure purity and confirm structural integrity .

Mechanism of Action

Process and Data

Trametinib-d4 functions by inhibiting MEK1 and MEK2, which are critical components of the MAPK signaling pathway. By blocking these kinases, trametinib-d4 effectively disrupts cell proliferation and survival signals in cancer cells harboring BRAF mutations.

The mechanism involves:

  1. Binding Affinity: Trametinib-d4 exhibits high binding affinity for MEK proteins, preventing their activation by upstream signals.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of extracellular signal-regulated kinases (ERK), ultimately resulting in decreased cell division and increased apoptosis in cancerous cells.

Data from studies indicate that trametinib-d4 retains similar efficacy to its non-deuterated counterpart, making it a valuable tool for elucidating drug interactions and mechanisms in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trametinib-d4 displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.39 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties make trametinib-d4 suitable for various analytical techniques used in pharmacological studies.

Applications

Scientific Uses

Trametinib-d4 serves multiple scientific purposes:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to track its metabolism more accurately compared to non-deuterated forms.
  • Drug Interaction Studies: By using trametinib-d4 in combination with other therapeutic agents, scientists can explore potential synergistic effects or antagonistic interactions.
  • Biological Mechanism Investigations: Researchers utilize this compound to better understand the biochemical pathways involved in cancer progression and treatment responses.

Properties

Product Name

Trametinib-d4

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide

Molecular Formula

C26H23FIN5O4

Molecular Weight

619.4 g/mol

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D

InChI Key

LIRYPHYGHXZJBZ-PUYVGKOOSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.